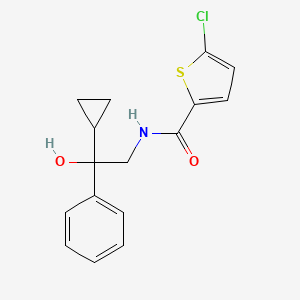
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide, also known as CCT251545, is a small molecule inhibitor of the DNA damage response (DDR) pathway. It has been shown to be effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Research has demonstrated the synthesis and evaluation of thiophene derivatives for their antimicrobial properties. A study by Benneche et al. (2011) explored the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, revealing their capacity to significantly reduce biofilm formation by marine bacteria, suggesting potential applications in addressing microbial biofilms (Benneche et al., 2011).
Antitubercular Activity
Marvadi et al. (2020) focused on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating their potent antitubercular activity. This work underscores the potential of thiophene derivatives in developing new antitubercular agents, showing significant efficacy against Mycobacterium tuberculosis (Marvadi et al., 2020).
Anticancer Potential
A study by Atta and Abdel‐Latif (2021) on thiophene derivatives, including those similar in structure to the compound , showed promising anticancer activity. The synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives exhibited significant in vitro cytotoxicity, highlighting the potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Propiedades
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-9-8-13(21-14)15(19)18-10-16(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWRDLZYHJMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4-methyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456726.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456727.png)

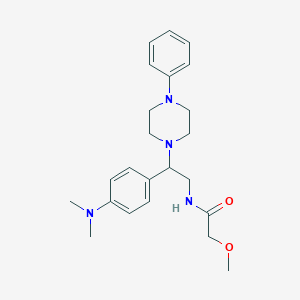
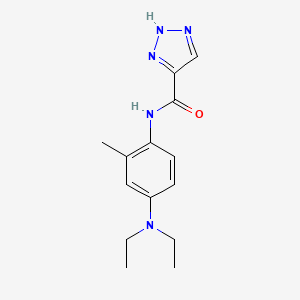
![(Z)-2-Cyano-N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2456732.png)
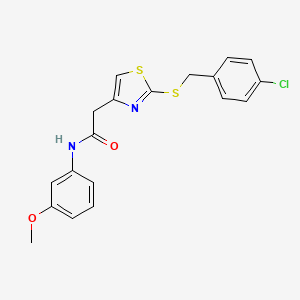
![4-(dimethylsulfamoyl)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2456735.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2456738.png)
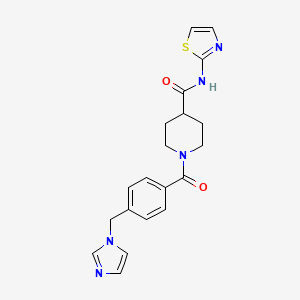
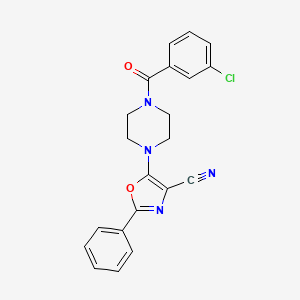

![Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456743.png)